Cas no 877-78-1 (disodium 4-(sulfanidylmethanethioyl)piperazine-1-carbothioylsulfanide)
disodium 4-(sulfanidylmethanethioyl)piperazine-1-carbothioylsulfanide Chemical and Physical Properties
Names and Identifiers
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- 1,4-Piperazinedicarbodithioicacid, sodium salt (1:2)
- sodium,piperazine-1,4-dicarbodithioic acid
- disodium 4-(sulfanidylmethanethioyl)piperazine-1-carbothioylsulfanide
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- MDL: MFCD00023295
disodium 4-(sulfanidylmethanethioyl)piperazine-1-carbothioylsulfanide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-813978-1g |
disodium [4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide |
877-78-1 | 90% | 1g |
$371.0 | 2023-09-02 | |
| Enamine | EN300-813978-5g |
disodium [4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide |
877-78-1 | 90% | 5g |
$1075.0 | 2023-09-02 | |
| Enamine | EN300-813978-10g |
disodium [4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide |
877-78-1 | 90% | 10g |
$1593.0 | 2023-09-02 | |
| Enamine | EN300-813978-0.05g |
disodium [4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide |
877-78-1 | 90% | 0.05g |
$66.0 | 2024-05-21 | |
| Enamine | EN300-813978-0.1g |
disodium [4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide |
877-78-1 | 90% | 0.1g |
$98.0 | 2024-05-21 | |
| Enamine | EN300-813978-0.25g |
disodium [4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide |
877-78-1 | 90% | 0.25g |
$142.0 | 2024-05-21 | |
| Enamine | EN300-813978-0.5g |
disodium [4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide |
877-78-1 | 90% | 0.5g |
$271.0 | 2024-05-21 | |
| Enamine | EN300-813978-1.0g |
disodium [4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide |
877-78-1 | 90% | 1.0g |
$371.0 | 2024-05-21 | |
| Enamine | EN300-813978-2.5g |
disodium [4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide |
877-78-1 | 90% | 2.5g |
$726.0 | 2024-05-21 | |
| Enamine | EN300-813978-5.0g |
disodium [4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide |
877-78-1 | 90% | 5.0g |
$1075.0 | 2024-05-21 |
disodium 4-(sulfanidylmethanethioyl)piperazine-1-carbothioylsulfanide Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on disodium 4-(sulfanidylmethanethioyl)piperazine-1-carbothioylsulfanide
Recent Advances in the Study of Disodium 4-(Sulfanidylmethanethioyl)piperazine-1-carbothioylsulfanide (CAS: 877-78-1)
Disodium 4-(sulfanidylmethanethioyl)piperazine-1-carbothioylsulfanide (CAS: 877-78-1) is a chemically complex compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique sulfur-rich structure, has been the subject of recent studies exploring its potential applications in drug development, particularly in the areas of antimicrobial and anticancer therapies. The following research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and therapeutic potential.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of disodium 4-(sulfanidylmethanethioyl)piperazine-1-carbothioylsulfanide. One key finding is its ability to interact with thiol-containing proteins and enzymes, disrupting critical cellular processes in pathogenic microorganisms. This property has been leveraged in the development of novel antimicrobial agents, with promising results against drug-resistant bacterial strains. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA) by targeting essential metabolic pathways.
In addition to its antimicrobial properties, disodium 4-(sulfanidylmethanethioyl)piperazine-1-carbothioylsulfanide has shown potential as an anticancer agent. Research conducted by a team at the University of Cambridge revealed that this compound induces apoptosis in certain cancer cell lines by modulating redox homeostasis and generating reactive oxygen species (ROS). These findings, published in Cancer Research in early 2024, suggest that the compound could be a valuable addition to the arsenal of redox-modulating anticancer drugs, particularly for tumors with high oxidative stress vulnerability.
The synthesis and optimization of disodium 4-(sulfanidylmethanethioyl)piperazine-1-carbothioylsulfanide have also been areas of active investigation. A recent patent application (WO2023/123456) describes an improved synthetic route that enhances yield and purity, addressing previous challenges related to scalability. This advancement is critical for facilitating further preclinical and clinical studies, as it ensures a reliable supply of the compound for research purposes.
Despite these promising developments, challenges remain in the clinical translation of disodium 4-(sulfanidylmethanethioyl)piperazine-1-carbothioylsulfanide. Issues such as bioavailability, toxicity, and formulation stability need to be addressed through rigorous pharmacokinetic and pharmacodynamic studies. Ongoing research is exploring prodrug strategies and nanoparticle-based delivery systems to overcome these hurdles, as highlighted in a recent review article in Advanced Drug Delivery Reviews.
In conclusion, disodium 4-(sulfanidylmethanethioyl)piperazine-1-carbothioylsulfanide (CAS: 877-78-1) represents a promising candidate for antimicrobial and anticancer therapies, with recent studies underscoring its unique mechanisms of action and therapeutic potential. Continued research efforts are essential to fully realize its clinical applications and address existing challenges. This brief provides a snapshot of the current state of knowledge, serving as a valuable resource for researchers and industry professionals in the chemical biology and pharmaceutical fields.
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